

BAY-5516: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **BAY-5516**, a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

BAY-5516 is a member of a series of 4-chloro-6-fluoroisophthalamides designed as covalent inverse agonists for PPARG. Due to its covalent binding mechanism targeting a unique cysteine residue within the PPARG ligand-binding domain, **BAY-5516** was anticipated to exhibit high selectivity. This guide summarizes the experimental data confirming its specificity and provides the methodologies used for this assessment.

Cross-Reactivity Data

The selectivity of **BAY-5516** was evaluated against a panel of other nuclear receptors. The following table summarizes the data from these functional assays, highlighting the compound's potent and specific activity towards PPARG.



Nuclear Receptor	% Activity / Inhibition	Assay Type
PPARG	IC50: 6.1 ± 3.6 nM	Biochemical Assay
PPARA	No significant activity	GAL4 Hybrid Reporter Gene Assay
PPARD	No significant activity	GAL4 Hybrid Reporter Gene Assay
Other Nuclear Receptors	No significant activity	Functional Assays

Data sourced from Orsi et al., Bioorg Med Chem. 2023 Jan 15;78:117130.[1][2]

The data clearly demonstrates the exquisite selectivity of **BAY-5516** for PPARG, with no significant cross-reactivity observed with the closely related PPARA and PPARD isoforms or other tested nuclear receptors.[1][2]

Experimental Protocols

The primary method used to determine the cross-reactivity of **BAY-5516** was the GAL4 Hybrid Reporter Gene Assay.

Principle: This assay format is designed to assess the ability of a compound to modulate the ligand-binding domain (LBD) of a specific nuclear receptor. It utilizes a chimeric receptor protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the nuclear receptor LBD of interest. This fusion protein, when activated by a ligand binding to the LBD, can then bind to a GAL4 upstream activating sequence (UAS) engineered into a reporter gene construct (e.g., luciferase). The resulting expression of the reporter gene is measured as a quantifiable output (e.g., luminescence) and is proportional to the activation of the nuclear receptor LBD.

General Workflow:

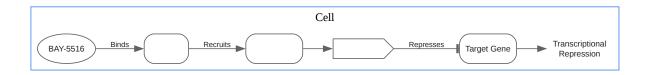
- Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and co-transfected with two plasmids:
 - An expression vector encoding the GAL4 DBD-nuclear receptor LBD fusion protein.



- A reporter plasmid containing a GAL4 UAS upstream of a reporter gene (e.g., luciferase).
- Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (BAY-5516 in this case). A known agonist for the specific nuclear receptor is typically used as a positive control.
- Incubation: The cells are incubated for a sufficient period to allow for compound uptake, binding to the chimeric receptor, and subsequent reporter gene expression.
- Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The reporter gene activity is normalized to a control (e.g., vehicle-treated cells) to determine the percentage of activation or inhibition for each compound concentration. For inverse agonists, the assay is typically run in the presence of a known agonist to measure the compound's ability to suppress agonist-induced activity.

Visualizing the Experimental Workflow

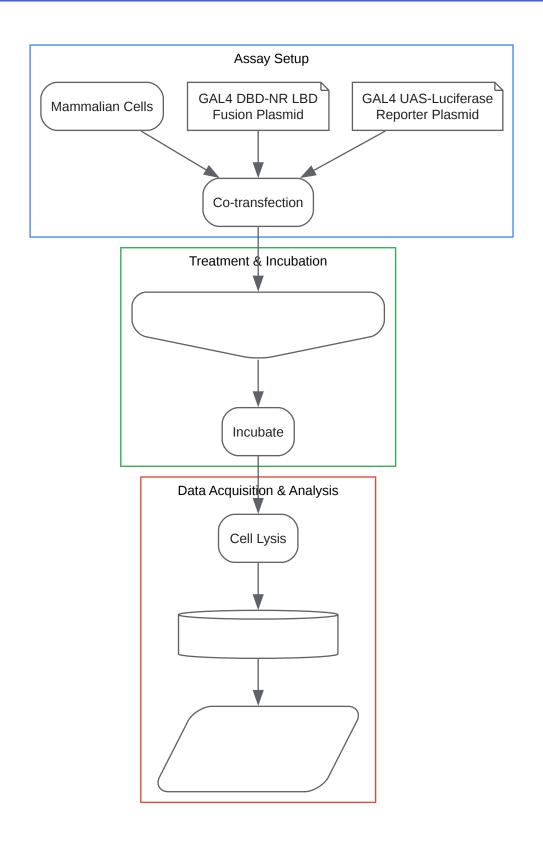
The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing nuclear receptor cross-reactivity.



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BAY-5516 Signaling Pathway





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GAL4 Hybrid Reporter Gene Assay Workflow



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References

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